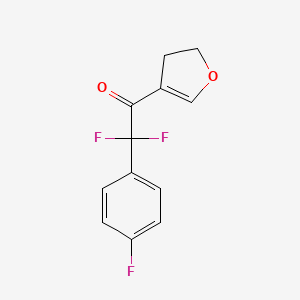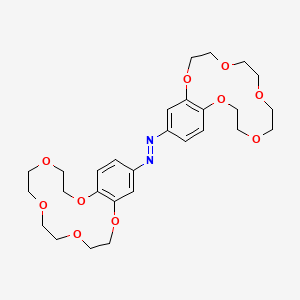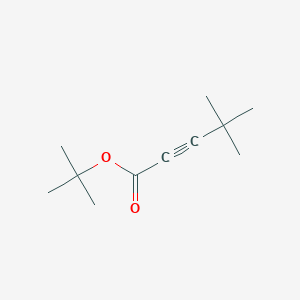
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a dihydrofuran ring, difluoro groups, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-phenylethan-1-one: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-chlorophenyl)ethan-1-one: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-bromophenyl)ethan-1-one: Similar structure with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both difluoro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C12H9F3O2 |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
1-(2,3-dihydrofuran-4-yl)-2,2-difluoro-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H9F3O2/c13-10-3-1-9(2-4-10)12(14,15)11(16)8-5-6-17-7-8/h1-4,7H,5-6H2 |
InChI-Schlüssel |
GUDIDGLTWVIIPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC=C1C(=O)C(C2=CC=C(C=C2)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)






![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)



